molecular formula C11H9Cl2N3O B1479394 6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol CAS No. 2098050-15-6

6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol

Cat. No.: B1479394
CAS No.: 2098050-15-6
M. Wt: 270.11 g/mol
InChI Key: BYUIGIVNZBQBBO-UHFFFAOYSA-N
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Description

6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol is a useful research compound. Its molecular formula is C11H9Cl2N3O and its molecular weight is 270.11 g/mol. The purity is usually 95%.
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Biological Activity

6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structural characteristics suggest a range of interactions with biological targets, making it a candidate for further exploration in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a dichlorobenzylamine moiety. The presence of the dichlorobenzyl group is significant as halogenated aromatic compounds often exhibit enhanced biological activity due to increased lipophilicity and potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. Research indicates that similar compounds can inhibit specific kinases associated with tumor growth. For instance, compounds with similar structures have shown selective inhibition against FGFR4, a receptor tyrosine kinase implicated in various cancers, including hepatocellular carcinoma (HCC) .

Table 1: Inhibitory Activity of Pyridazine Derivatives Against Cancer Cell Lines

CompoundTarget KinaseIC50 (nM)Cancer Type
6OFGFR42.6HCC
6PFGFR1>100HCC
6QFGFR350HCC

The selectivity and potency of these compounds suggest that modifications to the pyridazine structure can significantly impact their anticancer efficacy.

Antimicrobial Activity

Pyridazine derivatives have also been evaluated for their antimicrobial properties. Compounds structurally related to this compound exhibit activity against various bacterial strains. For example, studies on similar nitrogen heterocycles have reported effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential use in treating bacterial infections .

Table 2: Antimicrobial Efficacy of Pyridazine Derivatives

CompoundBacterial StrainMIC (µg/mL)
6AS. aureus3.12
6BE. coli12.5
6CMycobacterium tuberculosis0.5

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in cell signaling pathways. For instance, the inhibition of kinases like FGFR4 disrupts pathways essential for cancer cell proliferation and survival . Additionally, the compound's antimicrobial effects may stem from its ability to penetrate bacterial membranes and interfere with metabolic processes.

Case Studies

  • Hepatocellular Carcinoma Model : In vivo studies using xenograft models demonstrated that pyridazine derivatives effectively reduced tumor growth in HCC models, supporting their potential as therapeutic agents in oncology .
  • Antimicrobial Screening : A high-throughput screening campaign identified several pyridazine derivatives with significant activity against Mycobacterium tuberculosis, suggesting their potential as new antimycobacterial agents .

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methylamino]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O/c12-8-2-1-7(9(13)5-8)6-14-10-3-4-11(17)16-15-10/h1-5H,6H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUIGIVNZBQBBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CNC2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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